1-Acetyl-2-methoxynaphthalene

Vue d'ensemble

Description

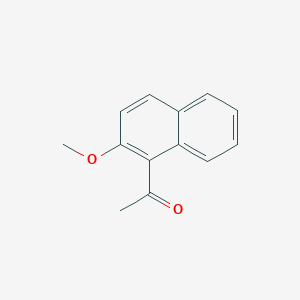

1-Acetyl-2-methoxynaphthalene is an organic compound belonging to the class of aromatic ketones. It is characterized by the presence of an acetyl group and a methoxy group attached to a naphthalene ring. This compound is of interest due to its applications in various fields such as pharmaceuticals, fragrances, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Acetyl-2-methoxynaphthalene can be synthesized through the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride as the acylating agent. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or zeolites. The reaction conditions often involve refluxing the reactants in a suitable solvent like nitrobenzene or carbon disulfide at controlled temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts such as Zr-MCM-41 or H-beta zeolites. These catalysts offer advantages in terms of selectivity and yield, and they can be regenerated for multiple uses, making the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

1-Acetyl-2-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields 1-(2-methoxynaphthalen-1-yl)ethanol.

Substitution: Results in various substituted naphthalenes depending on the reagent used

Applications De Recherche Scientifique

Organic Synthesis

1-Acetyl-2-methoxynaphthalene serves as an important intermediate in the synthesis of several organic compounds. The compound can undergo various reactions, including:

- Friedel-Crafts Acylation : This method is commonly used to synthesize this compound from 2-methoxynaphthalene using acetic anhydride. The reaction conditions, such as temperature and choice of catalyst (e.g., phosphotungstic acid), significantly affect the yield and selectivity towards the desired product .

- Rearrangement Reactions : Under certain conditions, this compound can rearrange to form 2-acetyl-6-methoxynaphthalene (Nerolin), which is valued in the fragrance industry. This rearrangement is influenced by factors such as solvent choice and temperature .

Pharmaceutical Applications

The compound is notable for its role as an intermediate in the synthesis of pharmaceutical agents. For instance, it is involved in producing naproxen, a widely used anti-inflammatory drug. The acylation of 2-methoxynaphthalene can yield both this compound and its isomer, 6-acetyl-2-methoxynaphthalene, with the latter being more thermodynamically stable and desirable for further pharmaceutical synthesis .

Material Science

In material science, this compound can be utilized in the development of polymers and other materials due to its reactive functional groups. The compound's ability to participate in cross-linking reactions can enhance the properties of synthetic materials.

Interaction Studies

Research has also focused on the interaction of this compound with various nucleophiles and electrophiles. These studies help elucidate its reactivity patterns and stability under different catalytic environments. For example, it can undergo transacylation or deacylation reactions, leading to a variety of products depending on the reaction conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Acetyl-2-methoxynaphthalene | Acetyl group at the 6-position | More thermodynamically stable than 1-acetyl derivative. |

| 8-Acetyl-2-methoxynaphthalene | Acetyl group at the 8-position | Less sterically hindered than 1-acetyl derivative. |

| Naproxen | Contains a naphthalene ring | Anti-inflammatory properties; derived from similar acylation processes. |

| 2-Methoxynaphthalene | Lacks acetyl group | Base compound for synthesizing acetyl derivatives. |

This table highlights how the position of substitution on the naphthalene ring affects reactivity and potential applications in organic synthesis compared to its isomers.

Mécanisme D'action

The mechanism of action of 1-acetyl-2-methoxynaphthalene involves its interaction with various molecular targets. In biological systems, it may exert its effects through the modulation of enzyme activity or receptor binding. The acetyl group can participate in acylation reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetyl-6-methoxynaphthalene

- 1-Acetyl-7-methoxynaphthalene

- 6-Methoxy-2-acetonaphthalene

Uniqueness

1-Acetyl-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different selectivity in chemical reactions and distinct biological activities .

Activité Biologique

1-Acetyl-2-methoxynaphthalene (1-Ac-2-MN) is a compound derived from the acylation of 2-methoxynaphthalene, exhibiting various biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by the chemical formula and is identified by the CID number 458194 in PubChem . Its structure features a methoxy group and an acetyl group attached to the naphthalene ring, influencing its reactivity and biological properties.

Antioxidant Activity

Research indicates that 1-Ac-2-MN exhibits significant antioxidant activity . A comparative study on various naphthalene derivatives demonstrated that compounds like 1-NapS and 2-NapS showed higher radical scavenging activities compared to their methoxylated counterparts, suggesting that the presence of hydroxyl groups plays a crucial role in antioxidant efficacy .

Table 1: Antioxidant Activity of Naphthalene Derivatives

| Compound | DPPH Scavenging Activity (EC50) |

|---|---|

| 1-NapS | Higher than 1-Ac-2-MN |

| 2-NapS | Higher than 1-Ac-2-MN |

| 1-Ac-2-MN | Moderate |

| 1-NapM | Lower |

| 2-NapM | Lower |

Anti-inflammatory Properties

The synthesis of compounds like 6-acetyl-2-methoxynaphthalene is noted for its relevance in producing anti-inflammatory drugs such as naproxen. The acylation process yields intermediates that may possess anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory conditions .

Case Studies

A study highlighted the use of naphthalene derivatives in drug development, particularly focusing on their metabolic pathways and safety profiles. The evaluation of 1-Ac-2-MN showed promising results in preclinical models, suggesting its viability as a candidate for further pharmacological exploration .

The biological activity of 1-Ac-2-MN is largely attributed to its ability to modulate oxidative stress and inflammation. The compound's structure allows it to interact with free radicals, thereby neutralizing them and preventing cellular damage. Additionally, its role as an intermediate in synthesizing other biologically active compounds enhances its significance in medicinal chemistry.

Propriétés

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBDKXOGOJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972169 | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5672-94-6 | |

| Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methoxy-1'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 1-acetyl-2-methoxynaphthalene?

A: this compound is a significant product in the Friedel-Crafts acylation of 2-methoxynaphthalene. While not always the desired product, its formation provides valuable insights into the shape-selective properties of zeolite catalysts. For instance, research has shown that this compound forms primarily on the external surface of zeolite beta during the acylation of 2-methoxynaphthalene. [] This understanding allows researchers to manipulate reaction conditions and catalyst properties to favor the formation of the desired isomer, 2-acetyl-6-methoxynaphthalene. [, ]

Q2: How does the pore structure of zeolite catalysts affect the formation of this compound?

A: Zeolites, with their defined pore structures, play a crucial role in the selective synthesis of isomers during the acylation of 2-methoxynaphthalene. Research using various zeolites, including Beta, ITQ-7, USY, and ZSM-12, has demonstrated the impact of pore size and structure on product selectivity. [, , ] For example, ITQ-7, with a slightly smaller pore diameter than zeolite Beta, exhibits a higher selectivity towards 2-acetyl-6-methoxynaphthalene. This difference arises from the restricted diffusion of the bulkier this compound within the ITQ-7 framework. []

Q3: Can this compound be converted into other isomers?

A: Yes, this compound can isomerize to 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene in the presence of HBEA zeolite. [] This isomerization process is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism. [] Interestingly, studies utilizing deuterium labeling revealed that while 2-acetyl-6-methoxynaphthalene forms solely through this intermolecular pathway, 1-acetyl-7-methoxynaphthalene formation involves both inter- and intramolecular mechanisms. []

Q4: What are the analytical techniques used to study these reactions?

A: Various analytical methods are crucial for characterizing and quantifying the different isomers formed during 2-methoxynaphthalene acylation. These include techniques like gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for precise identification. Additionally, techniques like X-ray diffraction, Fourier-transform infrared spectroscopy, and nitrogen adsorption-desorption are employed to characterize the zeolite catalysts themselves. [, ] These analyses provide valuable information about the catalyst's structure, porosity, and active sites, ultimately aiding in understanding the reaction mechanism and optimizing reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.